
Viomycin trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Viomycin trihydrochloride is a tuberactinomycin antibiotic derived from the actinomycete Streptomyces puniceus. It was historically used to treat infections caused by Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin . This compound binds to RNA in bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects .
準備方法
Synthetic Routes and Reaction Conditions: Viomycin trihydrochloride is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The gene cluster responsible for its biosynthesis includes several open reading frames (ORFs) that encode proteins involved in the assembly and cyclization of the peptide . The NRPS pathway involves the condensation and cyclization of two molecules of L-2,3-diaminopropionate, two molecules of L-serine, and one molecule of (2S,3R)-capreomycidine .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces puniceus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .
化学反応の分析
Types of Reactions: Viomycin trihydrochloride undergoes various chemical reactions, including coordination with metal ions, such as copper (II), which can enhance its reactivity against DNA . It also participates in acid-base reactions due to its peptide nature .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include metal ions like copper (II) and hydrogen peroxide. These reactions are typically carried out under physiological pH conditions .
Major Products Formed: The major products formed from reactions involving this compound include metal complexes and degraded DNA fragments .
科学的研究の応用
Viomycin trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used in studies involving metal coordination and DNA degradation.
Biology: this compound is used to study ribosomal function and protein synthesis inhibition.
Medicine: It has been used in the treatment of multidrug-resistant tuberculosis.
Industry: The compound is utilized in the development of new antibiotics and antimicrobial agents.
作用機序
Viomycin trihydrochloride exerts its effects by binding to a site on the ribosome that lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This binding stabilizes the tRNA in the A site in the pretranslocation state, thereby inhibiting protein synthesis . The molecular targets involved include 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA .
類似化合物との比較
Viomycin trihydrochloride is part of the tuberactinomycin family, which includes other antibiotics such as capreomycin . Compared to capreomycin, this compound is less toxic but has similar mechanisms of action and targets . Other similar compounds include streptomycin and kanamycin, which also inhibit protein synthesis by binding to bacterial ribosomes .
特性
CAS番号 |
39750-31-7 |
|---|---|
分子式 |
C25H46Cl3N13O10 |
分子量 |
795.1 g/mol |
IUPAC名 |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;trihydrochloride |
InChI |
InChI=1S/C25H43N13O10.3ClH/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;;;/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);3*1H/b13-7-;;;/t10-,11+,12-,14-,15-,17-,18-;;;/m0.../s1 |
InChIキー |
AVXDCWXBRLUSCG-JJEOMLORSA-N |
異性体SMILES |
C1[C@@H](N=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.Cl.Cl.Cl |
正規SMILES |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
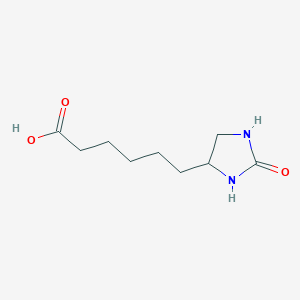
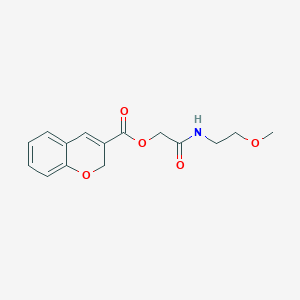

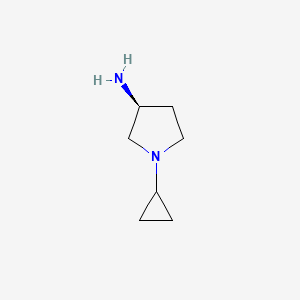
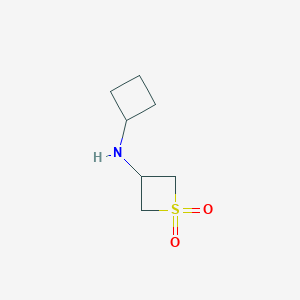

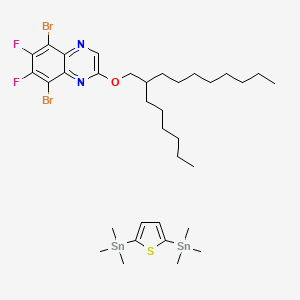
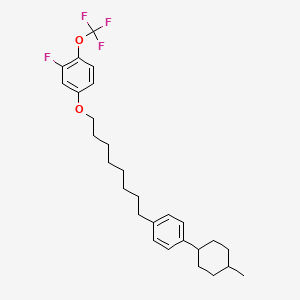
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12945875.png)
![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate](/img/structure/B12945885.png)
![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one](/img/structure/B12945888.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12945894.png)

